molecular formula C19H22ClNO B6041905 1-[3-(4-chlorophenoxy)benzyl]azepane

1-[3-(4-chlorophenoxy)benzyl]azepane

Cat. No. B6041905
M. Wt: 315.8 g/mol
InChI Key: JKIPEGHXEKIXMD-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)benzyl]azepane, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate immune cell activation and proliferation.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)benzyl]azepane is based on its selective inhibition of BTK activity in immune cells. BTK is a key signaling molecule that is activated downstream of various receptors, including the B-cell receptor (BCR) and the Toll-like receptor (TLR). BTK activation leads to the phosphorylation of downstream targets, including PLCγ2 and NF-κB, which regulate immune cell activation and proliferation. By inhibiting BTK activity, 1-[3-(4-chlorophenoxy)benzyl]azepane blocks the downstream signaling pathways that regulate immune cell function, leading to a reduction in cell proliferation and cytokine production.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)benzyl]azepane has been shown to have potent biochemical and physiological effects in preclinical models of cancer and autoimmune diseases. In vitro studies have demonstrated that this compound selectively inhibits BTK activity in immune cells, leading to a reduction in cell proliferation and cytokine production. In vivo studies have shown that 1-[3-(4-chlorophenoxy)benzyl]azepane has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. Moreover, this compound has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

1-[3-(4-chlorophenoxy)benzyl]azepane has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition, its favorable pharmacokinetic properties, and its suitability for large-scale production. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several potential future directions for the development of 1-[3-(4-chlorophenoxy)benzyl]azepane, including the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Moreover, the development of combination therapies that target multiple signaling pathways involved in immune cell activation and proliferation could enhance the efficacy of 1-[3-(4-chlorophenoxy)benzyl]azepane. Finally, the identification of biomarkers that predict response to BTK inhibition could facilitate patient selection and improve clinical outcomes.

Synthesis Methods

The synthesis of 1-[3-(4-chlorophenoxy)benzyl]azepane involves a series of chemical reactions starting from commercially available starting materials. The first step is the formation of a benzylazepane intermediate, followed by the introduction of a chlorophenyl group through a nucleophilic substitution reaction. The final step is the deprotection of the benzyl group to yield the desired product. The synthesis of 1-[3-(4-chlorophenoxy)benzyl]azepane has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

1-[3-(4-chlorophenoxy)benzyl]azepane has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound selectively inhibits BTK activity in immune cells, leading to a reduction in cell proliferation and cytokine production. In vivo studies have demonstrated that 1-[3-(4-chlorophenoxy)benzyl]azepane has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. Moreover, this compound has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO/c20-17-8-10-18(11-9-17)22-19-7-5-6-16(14-19)15-21-12-3-1-2-4-13-21/h5-11,14H,1-4,12-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIPEGHXEKIXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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